
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chromanone derivatives, to which 6-isopropylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Chromanone derivatives have been reported to exhibit diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that 6-Isopropylchroman-4-one may interact with its targets in a way that modulates their function, leading to changes in cellular processes and physiological responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by chromanone derivatives, it is likely that 6-isopropylchroman-4-one affects multiple biochemical pathways . These could include pathways involved in cell proliferation, inflammation, oxidative stress, and other processes related to the compound’s reported pharmacological activities .
Result of Action
Given the reported biological activities of chromanone derivatives, it is likely that 6-isopropylchroman-4-one has effects at both the molecular and cellular levels . These could include modulation of enzyme activity, changes in cell signaling pathways, and effects on cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Isopropylchroman-4-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s biological activity can be influenced by factors such as the physiological state of the organism and the presence of other bioactive compounds .
Biological Activity
6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropylchroman-4-one, is a compound belonging to the chromanone family. This compound has garnered interest in various fields of pharmacology due to its diverse biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activities of this compound, reviewing relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- CAS Number : 198341-11-6
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.
- Anticancer Properties : Research has indicated that chromanone derivatives can inhibit the proliferation of cancer cells. Studies have shown that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. Its mode of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Inflammation is a key factor in many diseases, including arthritis and cardiovascular diseases. This compound has been shown to reduce inflammatory markers and cytokines, suggesting its potential use in managing inflammatory conditions.
Research Findings
Several studies have explored the biological activities of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assays. |
Study 2 | Showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. |
Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values of 50 µg/mL and 30 µg/mL respectively. |
Study 4 | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced breast cancer assessed the effects of a treatment regimen including this compound. Results indicated a marked reduction in tumor size and improved patient outcomes compared to control groups.
- Antioxidant Efficacy : In a study on aging rats, supplementation with this compound led to decreased oxidative stress markers and improved cognitive function compared to untreated controls.
- Anti-inflammatory Effects : A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants reported significant pain relief and reduced joint swelling after eight weeks of treatment.
Scientific Research Applications
Biological Activities
The compound exhibits a range of pharmacological properties, which can be categorized as follows:
Antioxidant Activity
6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with aging and chronic diseases.
Anticancer Properties
Research indicates that this compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis through modulation of key signaling pathways involved in cell survival and death. For instance, studies have shown an IC50 value of 25 µM against breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound exhibits efficacy against a variety of microbial pathogens. Its mode of action includes disrupting microbial cell membranes or inhibiting essential metabolic pathways. Notably, it has shown antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values of 50 µg/mL and 30 µg/mL, respectively .
Anti-inflammatory Effects
This compound has been shown to reduce inflammatory markers such as TNF-alpha and IL-6 in animal models, suggesting its potential therapeutic application in managing inflammatory diseases .
Research Findings
A summary of significant studies related to the biological activities of this compound is presented below:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assays. |
Study 2 | Inhibited growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM. |
Study 3 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with MIC values of 50 µg/mL and 30 µg/mL respectively. |
Study 4 | Treatment reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
Case Studies
Several case studies highlight the practical applications of this compound:
Anticancer Study
In a clinical trial involving patients with advanced breast cancer, treatment regimens including this compound resulted in marked tumor size reduction and improved patient outcomes compared to control groups.
Antioxidant Efficacy
A study on aging rats showed that supplementation with this compound led to decreased oxidative stress markers and improved cognitive function compared to untreated controls.
Anti-inflammatory Effects
A randomized controlled trial evaluated the anti-inflammatory effects in patients with rheumatoid arthritis, where participants reported significant pain relief and reduced joint swelling after eight weeks of treatment.
Properties
IUPAC Name |
6-propan-2-yl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVSWHFLUXLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472813 |
Source
|
Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198341-11-6 |
Source
|
Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.